molecular formula C25H18Cl2N2O4 B14519613 1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione CAS No. 62423-64-7

1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione

Cat. No.: B14519613
CAS No.: 62423-64-7
M. Wt: 481.3 g/mol
InChI Key: BWDOLPPTUXZMFK-UHFFFAOYSA-N
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Description

1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two chlorobenzoyl groups, an ethyl group, and a phenylpyrazolidine-dione core. Its molecular formula is C24H18Cl2N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl phenylpyrazolidine-3,5-dione in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-chlorobenzoyl)benzene: Similar structure but lacks the pyrazolidine-dione core.

    4-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound.

    Ethyl phenylpyrazolidine-3,5-dione: Another precursor used in the synthesis.

Uniqueness

1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione is unique due to its combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

62423-64-7

Molecular Formula

C25H18Cl2N2O4

Molecular Weight

481.3 g/mol

IUPAC Name

1,4-bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H18Cl2N2O4/c1-2-25(21(30)16-8-12-18(26)13-9-16)23(32)28(20-6-4-3-5-7-20)29(24(25)33)22(31)17-10-14-19(27)15-11-17/h3-15H,2H2,1H3

InChI Key

BWDOLPPTUXZMFK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(N(C1=O)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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